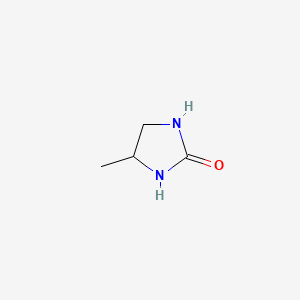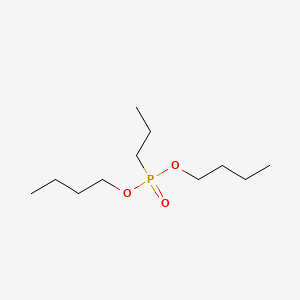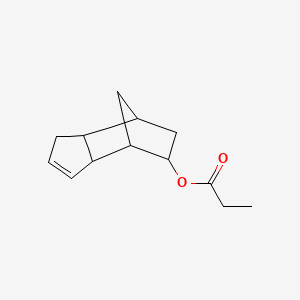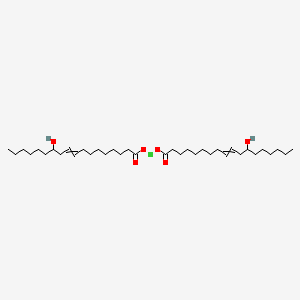![molecular formula C11H12ClNO3 B1606136 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 40828-92-0](/img/structure/B1606136.png)
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid
Descripción general
Descripción
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, commonly known as 5-CPA, is an organic acid derivative of the amino acid, phenylalanine. It is a valuable compound in research, as it is used in a variety of scientific applications. 5-CPA is a useful reagent in organic synthesis and has been used in a variety of biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Synthesis and Isotopic Enrichment
5-Amino-4-oxopentanoic acid, closely related to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, serves as a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, which are essential in processes such as photosynthesis and oxygen transport. A method for preparing isotopomers of 5-aminolevulinic acid with high isotopic enrichment was developed, demonstrating the compound's significance in scientific research involving metabolic and enzymatic studies (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Synthesis
The chemical synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid showcases the compound's versatility in chemical research and its potential as a building block for more complex molecules (Yuan, 2006).
Structural Analysis
Studies on the synthesis and structural analysis of related compounds, such as (4E)‐N‐(4‐chlorophenyl)‐5‐substituted‐2‐diazo‐3‐oxopent‐4‐enoic Acid Amides, provide insights into the structural characteristics and potential reactivity of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid derivatives. Such research contributes to the development of new materials and compounds with specific chemical and physical properties (Dong, Wang, & Jin, 2005).
Biological Activity Exploration
The exploration of the biological activities of similar compounds, such as the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, opens new avenues for the use of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid in medicinal chemistry and drug development (Sah, Bidawat, Seth, & Gharu, 2014).
Pharmacological Characterization
The pharmacological characterization of homobaclofen, a homologue of baclofen and structurally similar to 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, provides insights into the compound's potential interactions with GABA(B) receptors, indicating its relevance in neuroscience research and the development of therapeutic agents (Jensen, Madsen, Krogsgaard‐Larsen, & Bräuner‐Osborne, 2001).
Propiedades
IUPAC Name |
5-(4-chloroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMQLBWGBGYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354183 | |
| Record name | 5-(4-Chloroanilino)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid | |
CAS RN |
40828-92-0 | |
| Record name | 5-(4-Chloroanilino)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)GLUTARAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)